![molecular formula C24H18BrNO6 B11951894 Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate CAS No. 853334-45-9](/img/structure/B11951894.png)
Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate is a synthetic organic compound belonging to the pyrroloquinoline family. This compound is characterized by its unique structure, which includes a bromobenzoyl group and methoxy substituent on the pyrroloquinoline core.
Méthodes De Préparation
The synthesis of dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of lepidine with phenacyl bromides in the presence of acetone to form quaternary salts. These salts are then treated with electron-deficient ethyl propiolate and dimethyl-but-2-yne-dioate in the presence of anhydrous potassium carbonate and dimethylformamide (DMF) solvent to yield the desired pyrroloquinoline derivatives .
Analyse Des Réactions Chimiques
Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases like cancer and infections.
Mécanisme D'action
The mechanism of action of dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce oxidative stress in microbial cells, leading to their death .
Comparaison Avec Des Composés Similaires
Dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate can be compared with other similar compounds in the pyrroloquinoline family, such as:
Dimethyl 1-(3-nitrobenzoyl)pyrrolo[1,2-a]quinoline-2,3-dicarboxylate: This compound has a nitro group instead of a bromine atom, which may result in different biological activities and reactivity.
Dimethyl 1-(3,4-dimethoxybenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate: The presence of additional methoxy groups can influence the compound’s solubility and interaction with biological targets.
Propriétés
Numéro CAS |
853334-45-9 |
|---|---|
Formule moléculaire |
C24H18BrNO6 |
Poids moléculaire |
496.3 g/mol |
Nom IUPAC |
dimethyl 1-(3-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C24H18BrNO6/c1-30-16-8-10-17-13(12-16)7-9-18-19(23(28)31-2)20(24(29)32-3)21(26(17)18)22(27)14-5-4-6-15(25)11-14/h4-12H,1-3H3 |
Clé InChI |
YROZYVQVSCGQLD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N3C(=C(C(=C3C(=O)C4=CC(=CC=C4)Br)C(=O)OC)C(=O)OC)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene](/img/structure/B11951814.png)
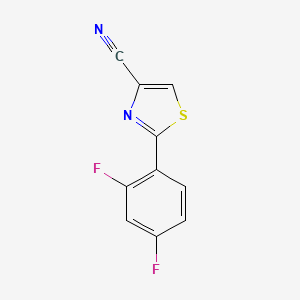

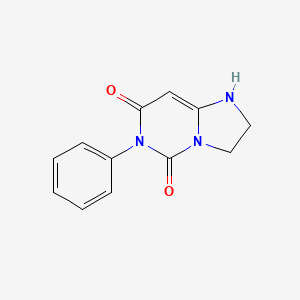

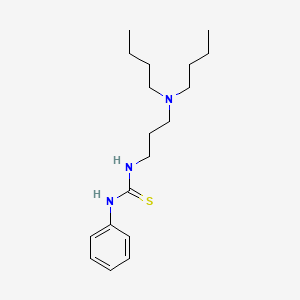

![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951881.png)
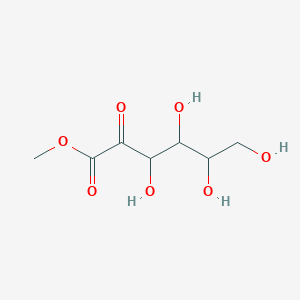
![methyl (2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11951885.png)
![Ethyl {[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}acetate](/img/structure/B11951888.png)
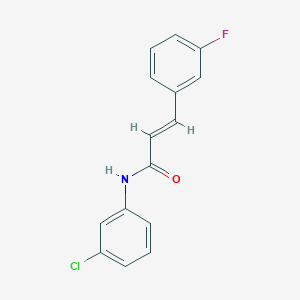
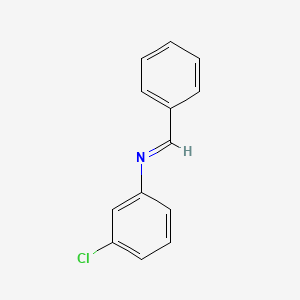
![2-phenoxyethyl N-[2-methyl-5-(2-phenoxyethoxycarbonylamino)phenyl]carbamate](/img/structure/B11951900.png)
